molecular formula C16H19NO B1589457 2-(4-(Benzyloxy)phenyl)-N-methylethanamine CAS No. 38961-21-6

2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Cat. No. B1589457
CAS RN: 38961-21-6
M. Wt: 241.33 g/mol
InChI Key: BRJKEMHRRBVZST-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-N-methylethanamine, commonly known as 4-BMC, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant properties.

Mechanism Of Action

The exact mechanism of action of 4-BMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the production of euphoric effects.

Biochemical And Physiological Effects

The use of 4-BMC has been associated with a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Other effects may include anxiety, agitation, and insomnia. Long-term use of 4-BMC may also lead to addiction and other adverse health consequences.

Advantages And Limitations For Lab Experiments

4-BMC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also has a long shelf life and can be stored for extended periods without degradation. However, the use of 4-BMC in lab experiments is limited by its potential for abuse and the associated ethical concerns.

Future Directions

Future research on 4-BMC should focus on further elucidating its mechanism of action and potential therapeutic applications. Studies should also investigate the long-term effects of 4-BMC use on the central nervous system and other physiological systems. Finally, efforts should be made to develop safer and more effective alternatives to 4-BMC for use in scientific research.
Conclusion:
In conclusion, 2-(4-(Benzyloxy)phenyl)-N-methylethanamine, or 4-BMC, is a synthetic cathinone that has gained popularity in recent years due to its stimulant properties. While it has potential therapeutic applications, its use is limited by its potential for abuse and the associated ethical concerns. Further research is needed to fully understand its mechanism of action and potential long-term effects.

Scientific Research Applications

4-BMC has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant properties similar to those of amphetamines and cocaine. Studies have also suggested that 4-BMC may have potential therapeutic applications in the treatment of depression and other mood disorders.

properties

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJKEMHRRBVZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469165
Record name 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)phenyl)-N-methylethanamine

CAS RN

38961-21-6
Record name 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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